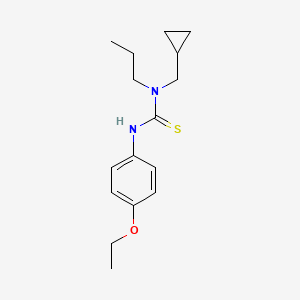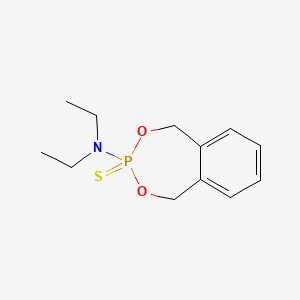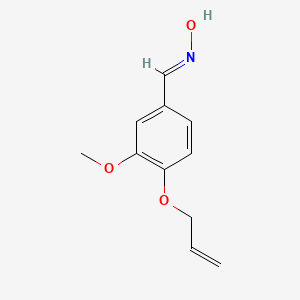![molecular formula C23H31N3O2 B5531041 1-cyclopentyl-4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5531041.png)
1-cyclopentyl-4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-cyclopentyl-4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-pyrrolidinone” is a part of a class of chemicals that may exhibit diverse biological activities. The chemical framework of this compound is related to cyclopentadiene derivatives, which are known for their potential use in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related cyclopentyl- and pyrrolidinone-based compounds involves multistep chemical reactions, including cycloaddition, reductive opening, and hydrolytic kinetic resolution. These methods provide a way to introduce different functional groups and achieve stereocontrolled configurations (Wu et al., 2000) (Kulig et al., 2007).
Molecular Structure Analysis
The molecular structure analysis of related compounds includes the examination of conformational preferences and the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's biological activity and chemical reactivity (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving cyclopentyl- and pyrrolidinone-based compounds include cycloaddition, nucleophilic addition, and reductive cyclization. These reactions are used to synthesize a variety of derivatives with potential biological activity. The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure (Coskun et al., 2015).
Physical Properties Analysis
The physical properties of cyclopentyl- and pyrrolidinone-based compounds, such as solubility, melting point, and crystalline structure, are essential for their application in different fields. These properties can be determined through various analytical techniques, including X-ray crystallography and thermal analysis (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the behavior of cyclopentyl- and pyrrolidinone-based compounds in chemical reactions and biological environments. These properties impact the compound's role as intermediates in organic synthesis and their potential as bioactive molecules (Carceller et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-22-17-20(18-26(22)21-10-4-5-11-21)23(28)25-15-13-24(14-16-25)12-6-9-19-7-2-1-3-8-19/h1-3,6-9,20-21H,4-5,10-18H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLBKPMERQHLBQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5530964.png)
![8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5530967.png)
![5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5530974.png)

![9-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530988.png)
![4-methyl-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5531014.png)
![1-amino-N-[rel-(1S,3aS,6aS)-octahydro-1-pentalenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5531017.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide](/img/structure/B5531023.png)


![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)
![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)